molecular formula C17H16INS B12662019 Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide CAS No. 2584-35-2

Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide

Cat. No.: B12662019
CAS No.: 2584-35-2
M. Wt: 393.3 g/mol
InChI Key: USMNHVMYUMVAGL-UHFFFAOYSA-M
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Description

Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide is a chemical compound belonging to the quinolinium family This compound is characterized by the presence of a quinolinium core, substituted with a methyl group at the 1-position, a methylthio group at the 2-position, and a phenyl group at the 4-position, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide typically involves the reaction of 2-methylquinoline with methyl iodide and a suitable thiol compound. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline derivative.

    Substitution: The methylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinium derivatives.

Scientific Research Applications

Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other quinolinium derivatives and as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological molecules, such as DNA and proteins, and its potential as a radioprotector.

    Medicine: Investigated for its antileukemic activity and potential use in cancer therapy.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA polymerase activity, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with cellular enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(3-nitrostyryl)quinolinium iodide
  • 1-Methyl-2-(2-morpholino-2’-methylthiovinyl)quinolinium iodide
  • 1-Methyl-2-(2-piperidinovinyl)quinolinium iodide

Uniqueness

Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group at the 2-position and the phenyl group at the 4-position differentiates it from other quinolinium derivatives, influencing its reactivity and interactions with biological molecules.

Properties

CAS No.

2584-35-2

Molecular Formula

C17H16INS

Molecular Weight

393.3 g/mol

IUPAC Name

1-methyl-2-methylsulfanyl-4-phenylquinolin-1-ium;iodide

InChI

InChI=1S/C17H16NS.HI/c1-18-16-11-7-6-10-14(16)15(12-17(18)19-2)13-8-4-3-5-9-13;/h3-12H,1-2H3;1H/q+1;/p-1

InChI Key

USMNHVMYUMVAGL-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C=C(C2=CC=CC=C21)C3=CC=CC=C3)SC.[I-]

Origin of Product

United States

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